molecular formula C19H20ClNO4 B4263167 4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4263167
M. Wt: 361.8 g/mol
InChI Key: CUXCROBFJFBELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CEDQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In

Scientific Research Applications

4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, as well as the ability to modulate the activity of certain neurotransmitter systems. This compound has also been investigated for its potential use as a tool for studying the function of certain ion channels and receptors in the brain.

Mechanism of Action

The exact mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the brain. This compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has a number of advantages for use in lab experiments. This compound has been extensively studied, and its effects on various ion channels and receptors are well understood. This compound is also relatively easy to synthesize using a variety of methods. However, there are also limitations to the use of this compound in lab experiments. This compound is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the potential use of this compound as a tool for studying the function of certain ion channels and receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, there is potential for the development of new drugs based on the structure of this compound, which may have improved pharmacokinetic properties and fewer side effects than the parent compound.

properties

IUPAC Name

4-(3-chloro-4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-4-25-16-6-5-11(7-14(16)20)13-10-18(22)21-15-8-12(23-2)9-17(24-3)19(13)15/h5-9,13H,4,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXCROBFJFBELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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